p-Chlorobenzylidene-(4-nitrophenyl)-amine
Description
Properties
CAS No. |
5340-14-7 |
|---|---|
Molecular Formula |
C13H9ClN2O2 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-3-1-10(2-4-11)9-15-12-5-7-13(8-6-12)16(17)18/h1-9H |
InChI Key |
SAQJFGNBQLBYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Chlorobenzylidene-(4-nitrophenyl)-amine typically involves the condensation reaction between p-chlorobenzaldehyde and 4-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
p-Chlorobenzaldehyde+4-NitroanilineHCl, refluxthis compound+H2O
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
p-Chlorobenzylidene-(4-nitrophenyl)-amine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group on the aromatic ring makes the compound susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-carbon double bond, leading to the formation of oxides.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions in a polar solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
- p-Chlorobenzylidene-(4-aminophenyl)-amine.
Oxidation: Various oxides depending on the specific conditions and reagents used.
Scientific Research Applications
p-Chlorobenzylidene-(4-nitrophenyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and as a model compound for understanding the behavior of Schiff bases in biological systems.
Mechanism of Action
The mechanism of action of p-Chlorobenzylidene-(4-nitrophenyl)-amine involves its interaction with nucleophiles and electrophiles. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The carbon-nitrogen double bond can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Electronic Effects of Substituents
- Nitro Group (NO₂): In the target compound, the nitro group is a strong electron-withdrawing group (EWG), reducing electron density at the imine nitrogen and increasing electrophilicity. This enhances reactivity in nucleophilic additions or metal coordination .
- Chloro (Cl): In the 4-chloro analogue (C₁₃H₉Cl₂N), the electron-withdrawing effect is weaker than NO₂, resulting in less polarized C=N bonds. This compound exhibits higher hydrophobicity, as evidenced by its GC retention index of 2356 .
- Methoxy/Oxygens (OCH₃, OCH₂CH₃) : These electron-donating groups (EDGs) increase electron density at the imine nitrogen, stabilizing the Schiff base. Quantum calculations for the methoxy derivative reveal a dipole moment of 3.2 D and a HOMO-LUMO gap of 4.5 eV, indicating moderate electronic excitation energy .
Steric and Solubility Considerations
- The ethoxy-substituted analogue (C₁₅H₁₄ClNO) has a bulkier substituent, which may hinder molecular packing and reduce crystallinity compared to the nitro or methoxy derivatives .
- The methoxy derivative (C₁₄H₁₂ClNO) shows enhanced solubility in polar solvents due to its oxygen atom, whereas the chloro and nitro analogues are more soluble in non-polar media .
Research Implications
Q & A
Basic: What are the standard synthetic routes for preparing p-Chlorobenzylidene-(4-nitrophenyl)-amine?
Methodological Answer:
The compound is typically synthesized via a Schiff base condensation reaction between p-chlorobenzaldehyde and 4-nitroaniline in a 1:1 molar ratio. The reaction is catalyzed by acidic conditions (e.g., glacial acetic acid) under reflux in ethanol or methanol for 6–12 hours. Post-synthesis, purification is achieved through recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents. Yield optimization requires strict control of reaction temperature (70–80°C) and exclusion of moisture .
Advanced: How can DFT-B3LYP/6-31G calculations be applied to analyze the electronic structure of this compound?*
Methodological Answer:
Density Functional Theory (DFT) with the B3LYP functional and 6-31G basis set* is optimal for geometry optimization and electronic property prediction. Key steps include:
Geometry Optimization : Generate an initial 3D structure using automated engines (e.g., Mol-Instincts), then refine using DFT to minimize energy and validate via frequency analysis (no imaginary frequencies confirm a true energy minimum) .
HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict reactivity and charge transfer behavior. For example, a small HOMO-LUMO gap (<3 eV) suggests high polarizability, relevant for optoelectronic applications.
RI-MP2 Energy Correction : Apply Resolution of Identity Møller-Plesset perturbation theory to refine energetics and improve accuracy for non-covalent interactions .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm imine bond formation (δ 8.3–8.5 ppm for CH=N proton) and aromatic substituent patterns.
- FT-IR : Identify the C=N stretch (~1600–1640 cm) and nitro group vibrations (~1520 cm asymmetric, ~1350 cm symmetric) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., [M+H] peak at m/z 263.04 for CHClNO).
Advanced: How to resolve discrepancies between experimental and computational vibrational spectra?
Methodological Answer:
Discrepancies often arise from approximations in computational models. Mitigation strategies include:
Scaling Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to harmonic frequencies to match experimental IR peaks .
Solvent Effects : Simulate spectra using a polarizable continuum model (PCM) for solvent interactions.
Anharmonic Corrections : Use second-order vibrational perturbation theory (VPT2) to account for anharmonicity in strong absorptions like N-H or C=O stretches.
Basic: What are the critical parameters for optimizing recrystallization of this compound?
Methodological Answer:
- Solvent Selection : Use ethanol-water (7:3 v/v) for high solubility at reflux and low solubility at 0–4°C.
- Cooling Rate : Gradual cooling (1–2°C/min) promotes large crystal formation.
- Impurity Removal : Pre-purify via silica gel chromatography (ethyl acetate:hexane, 1:4) before recrystallization .
Advanced: How to evaluate the bioactivity of derivatives against enzyme targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to screen derivatives against target enzymes (e.g., carbonic anhydrase). Prioritize compounds with low binding energy (ΔG < -8 kcal/mol) and hydrogen bonds to catalytic residues .
Enzyme Assays : Perform in vitro inhibition assays (e.g., UV-Vis monitoring of p-nitrophenyl acetate hydrolysis for esterase activity). Calculate IC values using nonlinear regression .
Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro group position) and correlate changes with activity trends .
Advanced: How to validate the stability of this compound under varying pH conditions?
Methodological Answer:
Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC at 254 nm. Calculate half-life () using first-order kinetics.
Degradation Product Analysis : Use LC-MS to identify hydrolysis products (e.g., regeneration of aldehyde and amine under acidic/basic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
